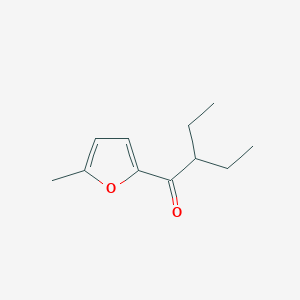
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is an organic compound with the molecular formula C9H12O2 It is a derivative of butanone, featuring a furan ring substituted with an ethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylfuran with butanone in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of an acid or base catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the dehydrogenation of 2-butanol, similar to the production of other butanone derivatives. This process is typically carried out using copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550 °C .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the furan ring can engage in electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-(2-furanyl)-: Another furan-substituted butanone with similar chemical properties.
1-Propanone, 1-(5-methyl-2-furanyl)-: A propanone derivative with a similar furan substitution pattern.
Uniqueness
1-Butanone, 2-ethyl-1-(5-methyl-2-furanyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methyl groups on the furan ring differentiates it from other similar compounds and influences its behavior in various chemical reactions.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-ethyl-1-(5-methylfuran-2-yl)butan-1-one |
InChI |
InChI=1S/C11H16O2/c1-4-9(5-2)11(12)10-7-6-8(3)13-10/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JDVBTKGMHDKONC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
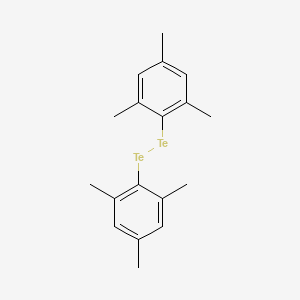
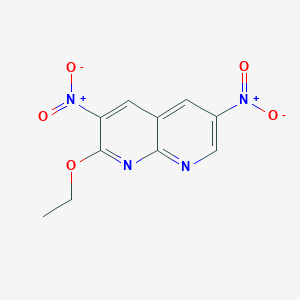
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
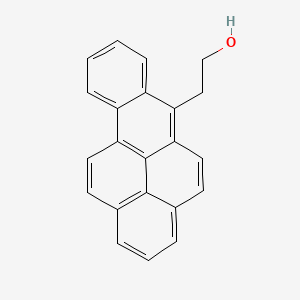
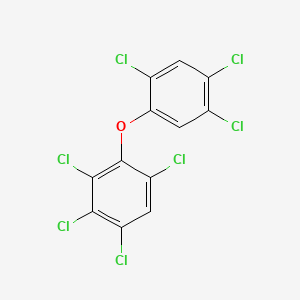
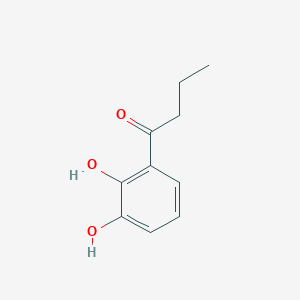
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
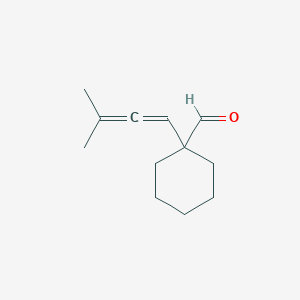
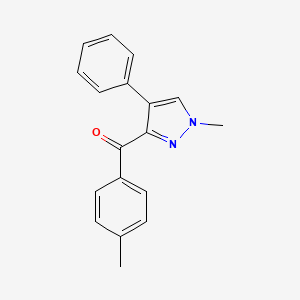
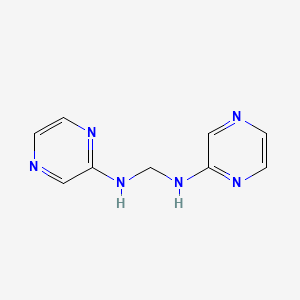

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

